molecular formula C20H18N4O2 B242320 2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol

2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Cat. No.: B242320
M. Wt: 346.4 g/mol
InChI Key: PLTCKXGNYFQCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a synthetic compound that has gained significant attention in the scientific community for its potential applications in cancer research. The compound is a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves the inhibition of several protein kinases, including this compound, which is overexpressed in many types of cancer. By inhibiting these kinases, the compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol in lab experiments is its potency and specificity. The compound is a potent inhibitor of several protein kinases, including this compound, and has been shown to have minimal toxicity in normal cells. However, one of the limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One direction is to investigate its potential applications in combination therapy with other chemotherapy drugs. Another direction is to explore the use of this compound in targeted drug delivery systems, which could improve its efficacy and reduce side effects. Additionally, further research is needed to understand the long-term effects of this compound on normal cells and tissues.

Synthesis Methods

The synthesis of 2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a multistep process that involves the condensation of 2-amino-4-methoxyphenol with 2-toluidine, followed by the reaction with imidazo[1,2-a]pyrimidine-2-amine. The final product is obtained by the addition of a phenol group to the imidazo[1,2-a]pyrimidine ring. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methoxy-4-[3-(2-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C20H18N4O2/c1-13-6-3-4-7-15(13)22-19-18(23-20-21-10-5-11-24(19)20)14-8-9-16(25)17(12-14)26-2/h3-12,22,25H,1-2H3

InChI Key

PLTCKXGNYFQCHS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.